REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)[CH3:2].[CH2:9]([Li])CCC.CI.O>O1CCCC1>[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)([CH3:9])[CH3:2]
|
Name
|
|
Quantity
|
19.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for another one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
remained at −20° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted three times with 50 ml each time of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
the magnesium sulfate was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue obtained in this way
|
Type
|
DISTILLATION
|
Details
|
was distilled at 81-84° C./60 torr
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |